molecular formula C7H9N3O2 B1592708 Ethyl 5-Aminopyrazine-2-carboxylate CAS No. 54013-06-8

Ethyl 5-Aminopyrazine-2-carboxylate

Cat. No. B1592708
CAS RN: 54013-06-8
M. Wt: 167.17 g/mol
InChI Key: BLPDHDYKCBRILY-UHFFFAOYSA-N
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Description

Ethyl 5-Aminopyrazine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrazines. It has a molecular weight of 167.17 .


Synthesis Analysis

The synthesis of Ethyl 5-Aminopyrazine-2-carboxylate involves several steps. For instance, one method involves the regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . Another method involves the reaction of Ethyl 5-Aminopyrazine-2-carboxylate with NBS in acetonitrile .


Molecular Structure Analysis

The InChI code for Ethyl 5-Aminopyrazine-2-carboxylate is 1S/C7H9N3O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3,(H2,8,10) .


Physical And Chemical Properties Analysis

Ethyl 5-Aminopyrazine-2-carboxylate is a solid at room temperature . It has a high GI absorption, is not BBB permeant, and is not a substrate for various CYP enzymes . Its water solubility is classified as very soluble .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 5-Aminopyrazine-2-carboxylate serves as a precursor in the synthesis of complex heterocyclic compounds, demonstrating its utility in organic chemistry. For instance, it has been involved in the synthesis of 5-amino-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones through treatment with hydrazine hydrate, indicating a versatile pathway for creating novel heterocyclic systems (Maqestiau & Eynde, 1987).

Facilitating Multicomponent Reactions

The compound is also introduced in the facilitation of multicomponent reactions, such as in the synthesis of 1H-imidazo[1,2-b]pyrazoles via the Groebke–Blackburn–Bienaymé reaction. This showcases its role as a trifunctional building block in chemo- and regioselective assemblies, leading to the rapid construction of heterocyclic libraries (Demjén et al., 2014).

Development of Novel Dyes

Ethyl 5-Aminopyrazine-2-carboxylate is utilized in the development of novel dyes, demonstrating its importance in materials science. For example, it has been used in the synthesis of thiophene-based bis-heterocyclic monoazo dyes, characterized by their solvatochromic behavior and tautomeric structures in various solvents (Karcı & Karcı, 2012).

Pharmaceutical Research

In pharmaceutical research, Ethyl 5-Aminopyrazine-2-carboxylate has been a key component in the synthesis of compounds with potential medical applications. This includes the development of selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum, showcasing its role in creating selective inhibitors for protozoan parasites (Zhang et al., 2014).

Antimicrobial and Antifungal Studies

Furthermore, derivatives of Ethyl 5-Aminopyrazine-2-carboxylate have been evaluated for their antimicrobial and antifungal properties, providing a foundation for the development of new therapeutic agents. This is evident in studies involving synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, where derivatives were tested against strains of bacteria and fungi, emphasizing the compound's role in antimicrobial research (Desai, Bhatt, & Joshi, 2019).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Ethyl 5-Aminopyrazine-2-carboxylate and related structures have attracted extensive attention in the field of antiviral and antiparasitic research . It could potentially be used in the synthesis of novel drugs.

properties

IUPAC Name

ethyl 5-aminopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPDHDYKCBRILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624123
Record name Ethyl 5-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Aminopyrazine-2-carboxylate

CAS RN

54013-06-8
Record name 2-Pyrazinecarboxylic acid, 5-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54013-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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